5-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
Description
The compound 5-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide (CAS: 1095544-63-0) is a pyrazole-based carboxamide derivative. Its structure features a pyrazole core substituted with a 5-chloro-2-hydroxyphenyl group at position 5 and a carboxamide linker connected to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
CAS No. |
1095544-63-0 |
|---|---|
Molecular Formula |
C14H14ClN3O4S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H14ClN3O4S/c15-8-1-2-13(19)10(5-8)11-6-12(18-17-11)14(20)16-9-3-4-23(21,22)7-9/h1-2,5-6,9,19H,3-4,7H2,(H,16,20)(H,17,18) |
InChI Key |
MWIKSMPZFPIGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents
The 5-chloro-2-hydroxyphenyl group on the pyrazole core is a defining feature of the compound. Structural analogs exhibit diverse aryl substitutions, which modulate electronic and steric properties:
- This results in lower molecular weight (403.1 g/mol) and reduced polarity compared to the target compound .
- Compound 24f (): Contains a 2-ethoxyphenyl group.
- BH37277 (): Shares the 5-chloro-2-hydroxyphenyl group but replaces the sulfone tetrahydrothiophene with a 6-fluoro-1,3-benzothiazol-2-yl group. This substitution introduces a fused aromatic system, likely altering π-π stacking interactions and target selectivity .
Table 1: Aryl Substituent Comparison
Variations in Amide Side Chains
The N-(1,1-dioxidotetrahydrothiophen-3-yl) group is a sulfone-containing saturated heterocycle. Analogs with alternative amide substituents highlight the role of this moiety:
- Compound 7a (): Features a (E)-3-(methylsulfonyl)allyl group. The vinyl sulfone moiety may act as a covalent warhead, enabling irreversible binding to cysteine residues in enzymes like Chikungunya P2 protease .
- STL249502 (): Substituted with a 4-methyl-1,3-thiazol-2-yl group. The thiazole ring introduces additional hydrogen-bond acceptors, which could enhance interactions with polar residues in target proteins .
- Compound 31 (): Uses a 1-cyanopyrrolidin-3-yl group.
Table 2: Amide Side Chain Comparison
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